1-Bromo-8H-perfluorooctane

Description

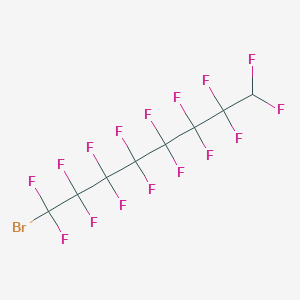

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HBrF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSCPXNERANHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HBrF16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530520 | |

| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89740-38-5 | |

| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Bromo-8H-perfluorooctane

Technical Synthesis Guide: 1-Bromo-8H-Perfluorooctane ( )

Part 1: Executive Summary & Strategic Architecture

Target Compound: 1-Bromo-8H-perfluorooctane IUPAC Name: 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane CAS Registry Number: 89740-38-5 Molecular Weight: ~480.97 g/mol [1]

Scientific Context & Utility

1-Bromo-8H-perfluorooctane is a bifunctional fluorinated building block.[2] Unlike fully fluorinated perfluorocarbon (PFC) fluids, the presence of the terminal hydrogen (

-

Fluorous Phase Synthesis: Serving as a "heavy" fluorous tag that can be functionalized at the bromine end while retaining a dipole handle at the hydrogen end.

-

Oxygen Therapeutics: Used as a density-modifying additive in fluorocarbon emulsions.

-

Intermediate Synthesis: A precursor for surfactants where the bromine is displaced by sulfonates or carboxylates, while the terminal proton allows for subsequent radical cross-linking or H/D exchange studies.

Retrosynthetic Analysis

The synthesis of mixed halo-hydro-perfluoroalkanes generally avoids direct fluorination of hydrocarbons due to lack of selectivity. Instead, two primary robust pathways exist:

-

Pathway A: Radical Halogen Exchange (From Telomers).

-

Pathway B: Modified Hunsdiecker Reaction (Cristol-Firth).

-

Precursor: 8H-Perfluorooctanoic acid (

). -

Mechanism:[3][4][5][6][7][8] Decarboxylative bromination mediated by Mercury(II) oxide.

-

Pros: High specificity; carboxylic acids are stable and commercially available; avoids high-pressure TFE handling.

-

Cons: Use of toxic mercury salts requires strict waste management.

-

Selected Protocol: This guide details Pathway B (Cristol-Firth Modification) . It is the most chemically instructive and reproducible method for laboratory-scale synthesis, offering superior control over the terminal halogenation compared to radical exchange.

Part 2: Detailed Experimental Protocol

The Cristol-Firth Hunsdiecker Reaction

The classical Hunsdiecker reaction uses dry silver salts. However, perfluorinated silver salts are hygroscopic and thermally unstable. The Cristol-Firth modification utilizes the free acid, red mercuric oxide (

Reaction Scheme

Reagents & Materials

| Reagent | Purity | Role | Hazard Note |

| 8H-Perfluorooctanoic Acid | >97% | Precursor | Corrosive, irritant.[8][9] |

| Bromine ( | Reagent Grade | Halogen Source | Highly toxic, volatile, oxidizer. |

| Mercury(II) Oxide (Red) | >99% | Catalyst/Reactant | Neurotoxin, environmental hazard. |

| Carbon Tetrachloride ( | Anhydrous | Solvent | Carcinogen. Alt: Benzotrifluoride. |

| Dichloromethane | HPLC Grade | Extraction | Volatile solvent. |

Step-by-Step Methodology

Phase 1: Reactor Setup

-

Equip a 500 mL 3-neck round-bottom flask with a heavy-duty magnetic stir bar , a pressure-equalizing addition funnel , a reflux condenser , and a nitrogen inlet .

-

Connect the top of the condenser to a gas scrubbing system (NaOH trap) to neutralize evolved

(trace) and -

Dry the glassware thoroughly (flame dry under vacuum preferred) to prevent hydrolysis of the intermediate acyl hypobromite.

Phase 2: Reaction Initiation

-

Charge: Add 0.1 mol of 8H-perfluorooctanoic acid and 150 mL of anhydrous

(or Benzotrifluoride) to the flask. -

Catalyst Addition: Add 0.06 mol (slight excess relative to stoichiometry) of red

. The solution will be heterogeneous. -

Heating: Bring the suspension to a gentle reflux (

for -

Bromination: Place 0.12 mol of elemental bromine in the addition funnel.

-

Addition: Add the bromine dropwise over 60 minutes.

-

Observation: The red color of

will fade, and the solution may lighten as -

Critical Control Point: If

evolution ceases, stop addition and check temperature. Do not rush the addition, or

-

Phase 3: Completion & Workup

-

After bromine addition is complete, continue refluxing for 2 hours to ensure conversion of the acyl hypobromite intermediate.

-

Cool the mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove the precipitated mercuric bromide (

). Warning: Treat solid waste as hazardous mercury waste. -

Washing: Wash the filtrate with:

-

5% Sodium Bisulfite (

-

5% Sodium Bicarbonate (

- Brine.

-

5% Sodium Bisulfite (

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

).

Phase 4: Purification

-

Remove the solvent (

) via rotary evaporation at reduced pressure. -

Fractional Distillation: Perform a vacuum distillation on the crude oil.

-

Target Fraction: Collect the fraction boiling at approximately 140–145°C (at atmospheric pressure) or equivalent reduced temperature.

-

Yield: Typical yields for this protocol range from 75% to 85%.

-

Part 3: Visualization & Characterization

Reaction Logic Flow (DOT Diagram)

Figure 1: Step-by-step workflow for the Cristol-Firth synthesis of 1-Bromo-8H-perfluorooctane.

Characterization Data[1][10]

To validate the synthesis, the following analytical signatures must be confirmed:

| Technique | Parameter | Expected Signal | Interpretation |

| Doublet (approx) | Terminal | ||

| Triplet/Multiplet | Terminal | ||

| Triplet ( | The distinctive proton in the | ||

| GC-MS | M/Z 480/482 | Molecular Ion | Isotopic pattern of Bromine ( |

| IR | 2900-3000 | Weak C-H stretch | Confirms presence of Hydrogen (vs. perfluoro). |

Part 4: Safety & Handling (E-E-A-T)

Authoritative Safety Warning: This synthesis involves Mercury , Bromine , and Perfluorinated compounds . It must only be performed by trained personnel in a fume hood.

-

Mercury Toxicity: The Cristol-Firth method generates Mercury(II) Bromide (

) as a byproduct. This is highly toxic and water-soluble. All solid waste (Celite filter cake) and aqueous washes must be segregated into specific "Mercury Waste" containers. Do not mix with general organic waste. -

Bromine Burns: Elemental bromine causes severe chemical burns and is fatal if inhaled. Keep a bottle of sodium thiosulfate solution nearby to neutralize spills immediately.

-

Perfluoroisobutylene (PFIB) Risk: While unlikely at reflux temperatures of

, overheating perfluorinated chains can theoretically generate PFIB, a potent pulmonary agent. Avoid heating the crude oil above 200°C during distillation.

References

-

Cristol, S. J., & Firth, W. C. (1961). A Convenient Synthesis of Alkyl Halides from Carboxylic Acids. The Journal of Organic Chemistry.[10]

- Context: The foundational paper establishing the HgO/Br2 decarboxylative bromination method (Cristol-Firth modific

-

PubChem. (n.d.).[1][11] 1-Bromo-8H-perfluorooctane (CID 13231628).[1] National Library of Medicine.

- Context: Verification of chemical structure, nomencl

-

Hunsdiecker, H., & Hunsdiecker, C. (1942). Über den Abbau der Salze aliphatischer Säuren durch Brom.[12] Berichte der deutschen chemischen Gesellschaft.

-

Context: The original description of the silver-salt decarboxylation method.[13]

-

-

SynQuest Laboratories. (2016). Safety Data Sheet: 1-Bromoperfluorooctane.[14]

- Context: Safety data and handling procedures for closely related perfluorinated bromides (Note: Link is for the perfluoro analog, used here for handling protocols of fluoro-bromides).

Sources

- 1. 1-Bromo-8H-perfluorooctane | C8HBrF16 | CID 13231628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 8. 1-Bromooctane synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. adichemistry.com [adichemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. synquestlabs.com [synquestlabs.com]

1-Bromo-8H-perfluorooctane solubility and stability

An In-depth Technical Guide to 1-Bromo-8H-perfluorooctane: Solubility and Stability for the Research Professional

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-bromo-8H-perfluorooctane (C8HBrF16), a compound of significant interest in the fields of materials science, organic synthesis, and pharmaceutical development. As a partially fluorinated octane derivative, its unique physicochemical properties warrant a detailed examination for effective application. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a definitive resource. We will delve into the molecular interactions governing its solubility, its resilience under various chemical and thermal conditions, and provide robust protocols for empirical validation.

Introduction: Understanding the Molecular Architecture of 1-Bromo-8H-perfluorooctane

1-Bromo-8H-perfluorooctane is a halogenated alkane characterized by a seven-carbon perfluorinated chain, a terminal bromine atom, and a single hydrogen atom on the eighth carbon.[1] This structure imparts a unique combination of properties, blending the high stability and lipophobicity of a perfluoroalkyl chain with the reactive potential of a terminal C-H bond and a C-Br bond. The high electronegativity of the fluorine atoms creates a strong inductive effect, influencing the overall polarity and reactivity of the molecule. Understanding this distinct molecular architecture is fundamental to predicting and manipulating its behavior in experimental settings.

Solubility Profile: A Dichotomy of Interactions

The solubility of a compound is dictated by the principle of "like dissolves like," a concept rooted in the nature and magnitude of intermolecular forces between solute and solvent molecules. For 1-bromo-8H-perfluorooctane, its highly fluorinated chain and the presence of a bromine and a hydrogen atom create a complex solubility profile.

Theoretical Framework: The Role of Intermolecular Forces

The dominant feature of 1-bromo-8H-perfluorooctane is its extensive C-F bonding. The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to a molecule that is chemically robust and has very weak van der Waals interactions. This results in a compound that is both hydrophobic (water-repelling) and lipophobic (fat-repelling). Consequently, it is expected to have low solubility in both polar protic solvents like water and non-polar hydrocarbon solvents. Its solubility will be most favorable in fluorinated solvents or highly polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding. The calculated octanol-water partition coefficient (Log Pow) of 6.1 for the related compound 1-bromoperfluorooctane indicates a strong preference for non-aqueous environments.[2]

Data Presentation: Solubility Overview

While extensive quantitative solubility data for 1-bromo-8H-perfluorooctane is not widely published, a qualitative and predictive summary can be constructed based on the physicochemical properties of perfluorinated compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Very Low / Insoluble | The highly non-polar perfluorinated chain is unable to overcome the strong hydrogen bonding network of these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The dipole moment of these solvents can induce a dipole in the C-Br bond of 1-bromo-8H-perfluorooctane, allowing for some interaction. |

| Non-Polar | Hexane, Toluene | Low | While non-polar, the intermolecular forces of hydrocarbon solvents are different from those of fluorocarbon compounds, leading to poor miscibility. |

| Fluorinated | Perfluorohexane, Perfluorodecalin | High | "Like dissolves like" principle applies, with favorable interactions between the fluorinated solvent and the perfluorinated chain of the solute. |

Experimental Protocol: Determination of Solubility

This protocol provides a standardized method for quantitatively determining the solubility of 1-bromo-8H-perfluorooctane in a given solvent.

Objective: To determine the saturation concentration of 1-bromo-8H-perfluorooctane in a selected solvent at a specified temperature.

Materials:

-

1-Bromo-8H-perfluorooctane

-

Selected solvent(s) of high purity

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer and sonicator[3]

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Standards: Prepare a series of standard solutions of 1-bromo-8H-perfluorooctane in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of 1-bromo-8H-perfluorooctane to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC or GC-MS method.

-

Quantification: Determine the concentration of 1-bromo-8H-perfluorooctane in the diluted sample by comparing its response to the calibration curve. Back-calculate the original concentration in the saturated solution to determine the solubility.

Visualization: Solute-Solvent Interactions

Caption: Predicted solubility of 1-bromo-8H-perfluorooctane in different solvent classes.

Stability Profile: A Resilient but Reactive Molecule

The stability of 1-bromo-8H-perfluorooctane is a critical parameter for its storage, handling, and application. Its perfluorinated chain imparts significant thermal and chemical resistance, while the C-Br and C-H bonds offer sites for potential degradation.

Thermal Stability

Chemical Stability

-

pH and Hydrolysis: Perfluoroalkyl halides are notoriously resistant to nucleophilic displacement of the halide ion.[5] Therefore, 1-bromo-8H-perfluorooctane is expected to be stable against hydrolysis under neutral and acidic conditions. However, under strongly basic conditions or in the presence of potent nucleophiles, a reaction at the C-Br bond is possible.[5]

-

Incompatible Materials: Care should be taken to avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, or zinc, as these can induce vigorous or explosive reactions.[2][5]

-

Photostability: While not extensively documented for this specific compound, radical-initiated reactions of perfluoroalkyl halides can be facilitated by UV irradiation.[5] Therefore, prolonged exposure to direct sunlight or other sources of UV radiation should be avoided to prevent potential degradation.

Data Presentation: Stability Overview

| Condition | Stability | Potential Degradation Products | Rationale / Incompatible Materials |

| Ambient Temperature | Stable | None | The molecule is stable at normal handling and storage temperatures.[2] |

| Elevated Temperature | Unstable | Carbon oxides, Hydrogen bromide, Hydrogen fluoride | Thermal energy can overcome the C-Br bond dissociation energy.[2] |

| Aqueous, Neutral pH | Stable | None | The perfluorinated chain is hydrophobic and resistant to hydrolysis. |

| Aqueous, Acidic pH | Stable | None | Resistant to acid-catalyzed hydrolysis. |

| Aqueous, Basic pH | Potentially Unstable | 8H-perfluorooctan-1-ol, other substitution products | Strong bases can act as nucleophiles, potentially displacing the bromide ion.[2][5] |

| Strong Oxidizing Agents | Potentially Unstable | Various oxidation products | Risk of vigorous reaction.[5] |

| Reactive Metals | Unstable | Organometallic compounds, reduction products | Alkali metals and finely divided metals can react with the C-Br bond.[2][5] |

| UV Radiation | Potentially Unstable | Radical species | UV light can facilitate homolytic cleavage of the C-Br bond.[5] |

Experimental Protocol: Assessment of Chemical Stability

This protocol outlines a method for evaluating the stability of 1-bromo-8H-perfluorooctane under various chemical conditions.

Objective: To assess the degradation of 1-bromo-8H-perfluorooctane over time when exposed to different pH values, temperatures, and chemical agents.

Materials:

-

1-Bromo-8H-perfluorooctane

-

Buffer solutions of various pH values (e.g., pH 4, 7, 9)

-

Solutions of relevant chemical agents (e.g., a strong base, an oxidizing agent)

-

Thermostatically controlled chambers

-

Analytical instrumentation (HPLC or GC-MS)

-

Quenching solution (if necessary, to stop the degradation reaction)

Methodology:

-

Sample Preparation: Prepare solutions of 1-bromo-8H-perfluorooctane at a known concentration in the different test media (e.g., buffer solutions).

-

Incubation: Store the prepared samples under controlled conditions. For each condition, multiple time points should be planned (e.g., 0, 24, 48, 72 hours, and longer for long-term stability).[6] A control sample in a non-degrading solvent should be included.

-

Time-Point Sampling: At each designated time point, an aliquot is removed from each sample.

-

Reaction Quenching (if applicable): If the degradation is rapid, the reaction may need to be stopped immediately by adding a quenching agent or by rapid dilution/neutralization.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, GC-MS) that can separate the parent compound from its potential degradation products.

-

Data Evaluation: Quantify the amount of 1-bromo-8H-perfluorooctane remaining at each time point. The rate of degradation can be determined by plotting the concentration of the parent compound versus time.

Visualization: Potential Degradation Pathways

Caption: Simplified potential degradation pathways for 1-bromo-8H-perfluorooctane.

Safety and Handling

1-Bromo-8H-perfluorooctane is classified as a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[5] As a perfluorinated compound, it is considered a "forever chemical," meaning it is persistent in the environment and not readily biodegradable.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[2]

Conclusion

1-Bromo-8H-perfluorooctane presents a unique set of physicochemical properties that make it a valuable tool in various scientific disciplines. Its solubility is largely limited to fluorinated solvents and some polar aprotic solvents, a direct consequence of its highly fluorinated structure. This same structure imparts significant thermal and chemical stability, although the carbon-bromine bond provides a site for targeted reactivity. A thorough understanding of these solubility and stability profiles, validated through the robust experimental protocols provided herein, is essential for the successful design and execution of experiments involving this compound.

References

-

National Center for Biotechnology Information. "1-Bromo-8H-perfluorooctane" PubChem Compound Summary for CID 13231628. [Link]

-

National Center for Biotechnology Information. "Octane, 1-bromo-8-fluoro-" PubChem Compound Summary for CID 11625. [Link]

-

Wikipedia. Perfluorooctanoic acid. [Link]

-

National Center for Biotechnology Information. "1H,8H-Perfluorooctane" PubChem Compound Summary for CID 2776271. [Link]

-

U.S. Environmental Protection Agency. Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. [Link]

-

ACS Publications. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]

-

U.S. Environmental Protection Agency. Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). [Link]

-

Florida State University, Department of Chemistry & Biochemistry. Lab Procedure. [Link]

-

ScienceDirect. The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. [Link]

-

IntechOpen. Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. [Link]

- Unknown Source.

-

Pearson+. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep. [Link]

-

ResearchGate. Rapid Destruction and Defluorination of Perfluorooctane Sulfonate by Alkaline Hydrothermal Reaction | Request PDF. [Link]

-

National Center for Biotechnology Information. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. [Link]

-

European Medicines Agency. Stability Testing of Biotechnological/Biological Products. [Link]

-

Interstate Technology and Regulatory Council. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

National Center for Biotechnology Information. Toward the development of a molecular toolkit for the microbial remediation of per-and polyfluoroalkyl substances. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

ResearchGate. Predicted water solubility of some environmentally relevant PFCs at 25 @BULLET C. [Link]

-

University of North Dakota Scholarly Commons. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi. [Link]

-

International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

National Center for Biotechnology Information. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. [Link]

-

National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

Sources

- 1. 1-Bromo-8H-perfluorooctane | C8HBrF16 | CID 13231628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on the Safety and Handling of 1-Bromo-8H-perfluorooctane

Introduction

1-Bromo-8H-perfluorooctane, a brominated perfluorinated alkane, is a specialty chemical utilized in various research and development applications, particularly in the synthesis of fluorinated materials and as a building block in drug discovery. Its unique properties, derived from the presence of a bromine atom and a partially fluorinated carbon chain, make it a valuable reagent. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling procedures for 1-Bromo-8H-perfluorooctane, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Toxicological Profile

1-Bromo-8H-perfluorooctane is classified as a hazardous substance and requires careful handling to avoid exposure.[1] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][3][4]

Routes of Exposure and Symptoms:

-

Inhalation: May cause respiratory tract irritation, leading to coughing, wheezing, or a feeling of tightness in the chest.[3]

-

Skin Contact: Can cause redness and irritation at the site of contact.[3] Prolonged or repeated contact should be avoided.[1]

-

Eye Contact: Can cause serious irritation, redness, and profuse watering.[1][3]

-

Ingestion: While not the primary route of occupational exposure, ingestion may be damaging to health, especially for individuals with pre-existing organ damage.[1] Symptoms can include soreness and redness of the mouth and throat.[3]

Toxicological Data Summary: Limited specific toxicological data for 1-Bromo-8H-perfluorooctane is publicly available. However, data for related per- and polyfluoroalkyl substances (PFAS) indicate potential for systemic effects and bioaccumulation.[5][6] Animal studies on similar compounds have shown potential developmental, reproductive, and systemic effects.[5] Therefore, it is prudent to handle 1-Bromo-8H-perfluorooctane with a high degree of caution, assuming it may have long-term health consequences until more specific data becomes available.

Physicochemical Properties and Their Impact on Handling

Understanding the physical and chemical properties of 1-Bromo-8H-perfluorooctane is fundamental to its safe handling.

| Property | Value | Implication for Handling |

| Molecular Formula | C8HBrF16 | High fluorine content contributes to its chemical stability. |

| Molecular Weight | 480.97 g/mol [7] | A relatively heavy liquid. |

| Physical State | Liquid[1] | Standard liquid handling procedures apply. |

| Boiling Point | 142 °C (287.6 °F)[1] | Moderate volatility; requires adequate ventilation or handling in a fume hood. |

| Density | Heavier than water (sinks)[1] | In case of a spill, it will not float on water. |

| Solubility | Does not mix with water[1] | Aqueous cleaning methods for spills may be ineffective. |

| Reactivity | Stable under normal conditions.[2] Avoid strong oxidizing agents, alkali metals, and finely divided metals.[2] | Store away from incompatible materials to prevent hazardous reactions.[1] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls:

-

Ventilation: Always handle 1-Bromo-8H-perfluorooctane in a well-ventilated area.[2] For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.

-

Emergency Equipment: Safety showers and emergency eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[1] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

-

Hand Protection: Wear chemical-resistant gloves.[1] The suitability and durability of the glove material depend on the frequency and duration of contact.[1] Nitrile or PVC gloves are often recommended, but it is crucial to consult the glove manufacturer's compatibility data.[1][8] Contaminated gloves must be replaced immediately.[1]

-

Skin and Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[1] For larger quantities or tasks with a significant risk of splashing, chemical-resistant overalls should be considered.[1]

-

Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[8]

Diagram: PPE Selection Decision Tree

This diagram outlines the logical process for selecting the appropriate level of Personal Protective Equipment (PPE) when working with 1-Bromo-8H-perfluorooctane.

Caption: Decision tree for selecting appropriate PPE.

Safe Handling, Storage, and Disposal

Handling:

-

Avoid all personal contact, including inhalation of vapors.[1]

-

Do not allow clothing wet with the material to remain in contact with the skin.[1]

-

Use explosion-proof equipment where applicable, although the material itself is not considered a significant fire risk.[1][9]

-

Keep away from heat, sparks, and open flames.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2][10]

Storage:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents, alkali metals, and strong bases.[1][2]

-

Protect containers from physical damage and check regularly for leaks.[1]

Disposal: As a fluorinated organic compound, 1-Bromo-8H-perfluorooctane is considered a "forever chemical" due to its persistence in the environment.[5][11] Therefore, proper disposal is of paramount importance.

-

Dispose of contents and container to an approved hazardous waste disposal plant.[2][10]

-

Do not dispose of in ordinary municipal landfills.[11] Waste must be sent to a controlled landfill with extensive environmental safeguards.[11]

-

High-temperature incineration (at least 1100°C) is a promising method for the irreversible destruction of PFAS-containing waste, but it must be conducted in a specialized facility to prevent the release of harmful byproducts.[11][12][13]

-

Emerging technologies for PFAS destruction and fluoride recovery may offer more sustainable disposal routes in the future.[14][15]

Emergency Procedures

Spill Response: A prompt and appropriate response is crucial to mitigate the hazards of a spill.

-

Minor Spills:

-

Remove all ignition sources.[1]

-

Ventilate the area.

-

Absorb the spill with an inert material such as sand, earth, or vermiculite.

-

Place the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly.

-

-

Major Spills:

Diagram: Spill Response Workflow

This flowchart details the step-by-step procedure for managing a spill of 1-Bromo-8H-perfluorooctane in a laboratory setting.

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[2]

-

Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

Firefighting Measures:

-

The compound is not considered combustible or a significant fire risk.[1]

-

However, heating may cause containers to rupture violently.[1]

-

In case of a fire, use foam, dry chemical powder, or carbon dioxide.[1]

-

Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[1]

-

Combustion may produce toxic and corrosive fumes, including carbon dioxide, hydrogen bromide, and hydrogen fluoride.[1]

Conclusion

1-Bromo-8H-perfluorooctane is a valuable chemical reagent that demands respect and careful management. Its primary hazards—irritation to the skin, eyes, and respiratory system—coupled with the environmental persistence characteristic of fluorinated compounds, necessitate a comprehensive safety strategy. By adhering to the principles of hazard identification, utilizing appropriate engineering controls and PPE, following stringent handling and disposal protocols, and being prepared for emergencies, researchers can work with this compound effectively while minimizing risks to themselves and the environment.

References

-

S D Fine-Chem Limited. (n.d.). 1-BROMOOCTANE GHS Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). Retrieved from [Link]

-

MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]

-

3M Company. (1999). Perfluorooctane Sulfonate: Current Summary of Human Sera, Health and Toxicology Data. Toxic Docs. Retrieved from [Link]

-

Brake, V. R., et al. (n.d.). Brominated flame retardants and per- and polyfluoroalkyl substances. ResearchGate. Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-8H-perfluorooctane. PubChem Compound Database. Retrieved from [Link]

-

University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Department of Chemistry. Retrieved from [Link]

-

Zango, M. S., et al. (2022). Management of Solid Waste Containing Fluoride—A Review. PMC - PubMed Central. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H,8H-Perfluorooctane. PubChem Compound Database. Retrieved from [Link]

-

Stockholm Convention. (n.d.). Guidance on best available techniques and best environmental practices for the use of perfluorooctane sulfonic acid (PFOS) and related chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Perfluorooctanoic acid. Retrieved from [Link]

-

Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved from [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 1H,8H-Perfluorooctane | C8H2F16 | CID 2776271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Bromo-8H-perfluorooctane | C8HBrF16 | CID 13231628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. mcfenvironmental.com [mcfenvironmental.com]

- 12. epa.gov [epa.gov]

- 13. chm.pops.int [chm.pops.int]

- 14. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]

- 15. PFAS Destruction Method Recovers Valuable Fluorine | Lab Manager [labmanager.com]

The Achilles’ Heel of Inert Systems: A Technical Guide to C-Br Reactivity in Perfluorinated Compounds

Executive Summary

Perfluorinated compounds (PFCs) are renowned for their metabolic stability and lipophilicity, primarily due to the exceptional strength of the carbon-fluorine (C-F) bond (~116 kcal/mol). However, this inertness poses a significant synthetic challenge: how do you functionalize a "Teflon-like" molecule?

The answer lies in the Carbon-Bromine (C-Br) bond . In perfluorinated systems, the C-Br bond acts as a reactive "handle," possessing a unique electronic profile that distinguishes it from alkyl bromides. It is the "Achilles' heel" that allows researchers to graft perfluoroalkyl (

This guide details the mechanistic exploitation of the C-Br bond in

The Electronic Landscape: Why Behaves Differently

To manipulate

Bond Dissociation Energy (BDE) & Orbital Effects

While the BDE of

-

LUMO Lowering: The strong electron-withdrawing nature of the fluorine atoms stabilizes the

antibonding orbital of the C-Br bond. This makes -

The "Pyramidal" Radical: unlike alkyl radicals which are planar (

), perfluoroalkyl radicals (

Comparative Data

| Property | Alkyl Bromide ( | Perfluoroalkyl Bromide ( | Implication for Reactivity |

| C-Br BDE | ~70 kcal/mol | ~71 kcal/mol | Homolysis requires similar energy input. |

| Reduction Potential | High (Hard to reduce) | Low (Easier to reduce) | |

| Dipole Moment | 1.8 D | 0.65 D | |

| Radical Geometry | Planar | Pyramidal |

Pathway A: The Anionic Route (Halogen-Metal Exchange)

The most classical method to functionalize

The "Temperature Trap" Mechanism

Unlike alkyllithiums, perfluoroalkyllithium species (

-

Stable Regime (< -78°C):

is stable and can react with electrophiles (aldehydes, ketones). -

Unstable Regime (> -40°C):

undergoes

Visualization: The Stability Cliff

Caption: The critical divergence in perfluoroalkyllithium chemistry. Success depends entirely on maintaining cryogenic temperatures to prevent LiF elimination.

Validated Protocol: Generation and Trapping of

Scope: Introduction of a perfluorobutyl group to an aryl aldehyde.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and low-temp thermometer.

-

Solvent: Add anhydrous Diethyl Ether (

). Note: THF can be used but -

Substrate: Add Perfluorobutyl bromide (

) (1.1 equiv). -

Cryogenics (CRITICAL): Cool the mixture to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

-

Exchange: Add

-Butyllithium (-

Checkpoint: The internal temp must not rise above -70°C during addition.

-

Aging: Stir for 30 minutes at -78°C. The

species is now generated.

-

-

Trapping: Add the electrophile (e.g., Benzaldehyde, 0.9 equiv) dissolved in minimal

slowly. -

Quench: Stir for 1 hour at -78°C, then quench while still cold with saturated

solution. Only then remove the cooling bath.

Pathway B: The Radical Route (Photoredox Catalysis)

Modern drug discovery has shifted toward radical mechanisms because they tolerate functional groups better than organolithiums and do not require cryogenic conditions. The lowered LUMO of

The Mechanism: Single Electron Transfer (SET)

Instead of a two-electron polar exchange, a photocatalyst (Ir or Ru based) donates a single electron to the

-

Excitation: Catalyst absorbs blue light (

). -

SET: Excited catalyst (

) reduces -

Fragmentation: The radical anion collapses, ejecting

and leaving the electrophilic radical -

Addition:

attacks an olefin or arene (Sommelet-Hauser type or direct arylation).

Visualization: Visible Light Activation Cycle

Caption: Photoredox cycle utilizing an Iridium catalyst to generate perfluoroalkyl radicals via SET under mild conditions.

Validated Protocol: Photoredox Perfluoroalkylation of Arenes

Scope: Attaching a

-

Catalyst:

(1.0 mol%). -

Substrate: Arene (1.0 equiv) +

(3-5 equiv). Note: -

Additives:

(2.0 equiv) to neutralize HBr byproducts. -

Solvent: Acetonitrile (MeCN) or DMSO (degassed).

-

Setup: Seal in a pressure tube (to contain volatile

). -

Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 12-24 hours.

-

Workup: Vent carefully (excess

gas), dilute with water, extract with Ethyl Acetate.

Safety & Handling (The Hidden Hazards)

Working with

-

Volatility: Short chain PFCs (

,-

Control: Reactions must often be performed in sealed pressure vessels or at cryogenic temperatures to prevent loss of reagent.

-

-

Anesthetic Properties: Many lower molecular weight halocarbons have anesthetic or asphyxiant properties. Work in a well-ventilated fume hood.

-

Chemical Incompatibility: Avoid contact with active metals (Na, K, Mg powder) without solvent, as this can lead to runaway exothermic reactions (similar to the Grignard formation induction period).

References

- Wakefield, B. J.Organolithium Methods. Academic Press, 1988. (Foundational text on the instability of -haloalkyllithiums).

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, 2013. Link

-

Nagib, D. A., & MacMillan, D. W. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 2011. Link

- Studer, A. "The persistent radical effect in organic synthesis." Chemistry – A European Journal, 2001. (Explains the stability/reactivity balance of radicals).

- Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009. (Detailed review on the "Fluorine Effect" and bond strengths).

Introduction to semifluorinated alkanes in research

The Amphiphilic Paradox: A Technical Guide to Semifluorinated Alkanes ( ) in Biomedical Research

Executive Summary

Semifluorinated alkanes (SFAs), often denoted as

This guide provides a technical deep-dive for researchers into the synthesis, phase behavior, and application of SFAs, with a specific focus on their disruptive role in ophthalmic drug delivery and tear film stabilization.

Part 1: Physicochemical Fundamentals

The Structural Hybrid

SFAs are diblock molecules consisting of a rigid, helical perfluorocarbon segment and a flexible, zigzag hydrocarbon segment. This structure creates a dipole moment at the

-

The Fluorine Effect: The

segment is both hydrophobic and lipophobic.[2] It does not interact favorably with water or standard lipids. -

The Hydrocarbon Effect: The

segment is lipophilic, allowing solvation of organic drugs (e.g., Cyclosporine A) that are insoluble in pure perfluorocarbons.

Phase Behavior and Solubility

The incompatibility between the

Key Physical Properties of Common SFAs:

| Property | Perfluorobutylpentane ( | Perfluorohexyloctane ( | Water (Reference) |

| Molecular Weight ( g/mol ) | 318.1 | 432.2 | 18.0 |

| Density (g/cm³, 25°C) | 1.28 | 1.33 | 0.997 |

| Refractive Index ( | 1.328 | 1.341 | 1.333 |

| Surface Tension (mN/m) | ~16 | ~20 | 72 |

| Water Solubility | Insoluble | Insoluble | N/A |

| Boiling Point (°C) | ~130 | ~220 | 100 |

Note: The refractive index of

Part 2: Synthesis and Purification Protocols

Core Directive: Purity is paramount. Incomplete synthesis leads to toxic fluorinated byproducts or residual alkyl halides. The following protocol utilizes a radical addition mechanism, the industry standard for high-yield SFA production.

Protocol A: Radical Addition Synthesis of

Objective: Synthesize

Reagents:

-

Perfluorohexyl iodide (

) -

1-Octene (

) -

AIBN (Azobisisobutyronitrile) as radical initiator

Workflow:

-

Addition Reaction:

-

Charge a reaction vessel with

(1.0 eq) and 1-Octene (1.1 eq). -

Add AIBN (0.5 mol%) under inert atmosphere (

or -

Heat to 80°C for 4-6 hours. The reaction is exothermic; monitor temperature to prevent runaway.

-

Mechanism:[5][6][7] The radical

attacks the alkene double bond, forming an intermediate radical which abstracts iodine, yielding

-

-

Reduction (Dehalogenation):

-

Dissolve the iodinated intermediate in ethanol/acetic acid.

-

Add activated Zinc powder (2.0 eq) slowly.

-

Reflux for 12 hours. The Zinc reduces the C-I bond to C-H.

-

Critical Check: Monitor disappearance of the C-I signal via GC-MS.

-

-

Purification (The Safety Gate):

-

Filter off Zinc salts.

-

Perform fractional distillation under reduced pressure.

-

Final Polish: Pass the distillate through a column of alumina/silica to remove trace polar impurities and residual iodine.

-

Visualization: Synthesis & Self-Assembly Logic

Caption: Figure 1. Radical addition synthesis pathway transforming precursors into amphiphilic SFAs, leading to spontaneous hemimicelle formation at interfaces.

Part 3: Biomedical Applications (Ophthalmology Focus)[4]

The most significant commercial success of SFAs is in treating Dry Eye Disease (DED) , specifically Evaporative DED caused by Meibomian Gland Dysfunction (MGD).

Mechanism of Action: The "Shield" Effect

Water-based eye drops often fail because they do not address the lipid deficiency in the tear film.

-

Spreading: Due to extremely low surface tension (~20 mN/m), a single drop (~30 µL) rapidly spreads across the entire ocular surface.

-

Monolayer Formation: The SFA molecules align at the air-tear interface. The

chains point toward the air (hydrophobic), while the -

Evaporation Blockade: This organized layer prevents aqueous tear evaporation, stabilizing the tear film Break-Up Time (TBUT).

Drug Delivery Vehicle

Unlike pure perfluorocarbons, SFAs can solubilize lipophilic drugs.[4][8]

-

Case Study: Cyclosporine A (CsA) is poorly soluble in water. In

or -

Advantage: Being water-free, these formulations do not require preservatives (bacteria cannot grow in SFAs), reducing chronic irritation caused by benzalkonium chloride (BAK).

Visualization: Tear Film Stabilization

Caption: Figure 2.[8] Stratification of the tear film upon SFA application. The SFA layer reinforces the lipid barrier, inhibiting aqueous evaporation.

Part 4: Experimental Characterization Protocols

To validate the quality and identity of synthesized SFAs, the following analytical workflow is mandatory.

Protocol B: Purity and Identity Validation

-

NMR Spectroscopy (

and-

Why: Confirms the ratio of H to F blocks and detects residual alkene precursors.

-

Standard:

NMR should show distinct triplets for the

-

-

Refractive Index (RI) Measurement:

-

Equipment: Abbé Refractometer.

-

Target:

must read

-

-

In Vitro Cytotoxicity (ISO 10993-5):

-

Cell Line: L929 mouse fibroblasts or human corneal epithelial cells (HCE-T).

-

Method: Direct contact or extract method. SFAs are generally biologically inert; any toxicity usually stems from synthesis impurities (Zn, I, or F- ions).

-

References

-

Krafft, M. P. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics. Link

-

Mieczkowski, J., et al. (1999). Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology. European Journal of Ophthalmology. Link

-

Silva, B. F. B., et al. (2019). Spontaneous self-assembly and structure of perfluoroalkylalkane surfactant hemimicelles by molecular dynamics simulations. PNAS.[1] Link

-

Agarwal, P., et al. (2018). Semifluorinated alkane based systems for enhanced corneal penetration of poorly soluble drugs. International Journal of Pharmaceutics. Link

-

Bausch + Lomb. (2023). MIEBO™ (perfluorohexyloctane ophthalmic solution) Prescribing Information. Link

Sources

- 1. pnas.org [pnas.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the Action of Perfluorohexyloctane Eye Drops to Reduce Ocular Discomfort and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajmc.com [ajmc.com]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

The Fluorine Renaissance: Emerging Frontiers in Organofluorine Research

Executive Summary

Fluorine is often described as "the small atom with a big impact." Despite its virtual absence in natural biological pathways, it has become ubiquitous in the pharmaceutical and agrochemical industries. Approximately 20% of all pharmaceuticals and 50% of agrochemicals currently on the market contain at least one fluorine atom.[1]

This guide moves beyond standard substitution tactics. It explores the next generation of organofluorine research: the geometric novelty of the pentafluorosulfanyl (

The Fluorine Effect: Physicochemical Causality

To design effective fluorinated drugs, one must understand why fluorine is introduced. It is rarely about steric bulk alone; it is about the modulation of electronic and metabolic properties.

Causality in Drug Design:

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry. Replacing a metabolically labile C–H bond (e.g., in a P450 oxidation site) with C–F blocks oxidative degradation, extending the drug's half-life (

). -

Lipophilicity Modulation: Fluorine's low polarizability and high electronegativity lower the solvation energy of the molecule, facilitating membrane permeability (logP).

-

Conformational Locking: The gauche effect (preference of

to align antiperiplanar to a donor orbital) can lock a molecule into its bioactive conformation.

Comparative Data: The Bioisostere Toolkit

The following table summarizes the quantitative shifts expected when substituting hydrogen or methyl groups with fluorinated motifs.

| Property | Hydrogen (-H) | Methyl (-CH3) | Trifluoromethyl (-CF3) | Pentafluorosulfanyl (-SF5) |

| Electronegativity | 2.1 (Pauling) | 2.5 (Group) | 3.5 (Group) | ~3.65 (Group) |

| Hammett | 0.00 | -0.17 | 0.54 | 0.68 |

| Lipophilicity ( | 0.00 | 0.56 | 0.88 | 1.51 |

| Geometry | Spherical | Tetrahedral | Tetrahedral | Square Pyramidal |

| Key Application | Baseline | Steric bulk | Metabolic block | "Super-CF3" / Space filling |

Frontier 1: The Pentafluorosulfanyl ( ) Group[2][3]

The

Technical Insight:

Unlike the tetrahedral

-

Hydrolytic Stability: Despite the presence of S-F bonds, the steric crowding of the five fluorine atoms protects the sulfur core from nucleophilic attack. It is stable to strong acids and bases.

-

Dipole Modulation: The strong electron-withdrawing nature of

can lower the pKa of neighboring amines, potentially improving bioavailability by reducing lysosomal trapping.

Research Direction:

Investigate

Frontier 2: Late-Stage Functionalization[4][5]

Positron Emission Tomography (PET) relies heavily on

The Challenge:

Traditional fluorination uses harsh conditions incompatible with complex, functionalized drug scaffolds.

The Solution:

Copper-Mediated Radiofluorination (CMRF). Recent advances allow the use of nucleophilic

Detailed Experimental Protocol: Silver-Catalyzed Decarboxylative Fluorination

Context: Direct C–H fluorination is difficult. A powerful alternative is decarboxylative fluorination , where ubiquitous carboxylic acids are converted to alkyl fluorides.[3][4] This protocol, adapted from Li et al. (JACS, 2012), utilizes a radical mechanism mediated by silver, avoiding the need for pre-functionalized halides.

Reagents & Materials[1][5][8][9][10][11][12][13]

-

Substrate: Aliphatic Carboxylic Acid (1.0 equiv)

-

Fluorinating Agent: Selectfluor (F-TEDA-BF4) (2.0 equiv)

-

Catalyst: Silver Nitrate (

) (0.2 equiv / 20 mol%) -

Solvent: Water / Acetone (1:1 v/v)

-

Atmosphere: Argon or Nitrogen (Inert gas is critical to prevent radical quenching by

)

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a Schlenk tube or pressure vial and allow it to cool under a stream of argon.

-

Scientist Tip: Although this reaction uses water, the initial setup should be oxygen-free. Oxygen is a radical scavenger and will kill the catalytic cycle.

-

-

Charging:

-

Add the carboxylic acid substrate (0.5 mmol), Selectfluor (354 mg, 1.0 mmol), and

(17 mg, 0.1 mmol) to the tube. -

Add 2.0 mL of distilled water and 2.0 mL of acetone.

-

-

Reaction:

-

Seal the tube and stir vigorously.

-

Heat the reaction mixture to 65 °C (oil bath temperature).

-

Stir for 10–12 hours . The solution typically remains clear or turns slightly grey due to silver trace precipitation.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Extract with diethyl ether (

mL). -

Safety Note: Selectfluor residues can be oxidative.[5][6] Quench the aqueous layer with mild reducing agent (sodium thiosulfate) if necessary before disposal.

-

Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via silica gel flash chromatography.

-

Note: Alkyl fluorides can be volatile. Use care when removing solvents; do not apply high vacuum for extended periods if the product is low molecular weight.

-

Visualizations

Diagram 1: The Fluorine Effect in Drug Discovery

This workflow illustrates the decision-making process for incorporating fluorine, moving from property identification to clinical impact.

Caption: Logical workflow for transforming a metabolically unstable lead into a viable clinical candidate using fluorination strategies.

Diagram 2: Mechanism of Ag-Catalyzed Decarboxylative Fluorination

This diagram elucidates the radical cycle described in the protocol, highlighting the role of Ag(I)/Ag(II) and Selectfluor.

Caption: The catalytic cycle involves the oxidation of Ag(I) to Ag(II) by Selectfluor, facilitating radical decarboxylation and subsequent fluorine transfer.

References

-

Purser, S., et al. (2008).[7] Fluorine in medicinal chemistry. Chemical Society Reviews.[7] Link

-

Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Li, H., et al. (2012).[7] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society.[3] Link

-

Preshlock, S., et al. (2016). 18F-Labeling of Arenes and Heteroarenes for Imaging: Current Trends and Future Directions. Chemical Reviews. Link

-

Altneuss, L. & Savoie, J. (2023). The Pentafluorosulfanyl Group in Medicinal Chemistry. Rowan Scientific. Link

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. researchgate.net [researchgate.net]

- 3. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]

- 4. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [ouci.dntb.gov.ua]

- 8. blumberginstitute.org [blumberginstitute.org]

Methodological & Application

1-Bromo-8H-perfluorooctane as a precursor for pharmaceutical ingredients

Application Note: 1-Bromo-8H-perfluorooctane as a Precursor for Semifluorinated Alkane (SFA) Excipients

Executive Summary

This technical guide outlines the utilization of 1-Bromo-8H-perfluorooctane (CAS: 89740-38-5) as a critical precursor in the synthesis of pharmaceutical-grade Semifluorinated Alkanes (SFAs). Unlike fully fluorinated perfluorocarbons (PFCs), SFAs possess an amphiphilic "primitive surfactant" character, making them ideal vehicles for poorly soluble ophthalmic drugs (e.g., Cyclosporine A) and as vitreous substitutes in retinal surgery.[1]

This document provides a validated protocol for the Atom Transfer Radical Addition (ATRA) of 1-Bromo-8H-perfluorooctane to terminal alkenes, yielding high-purity SFA intermediates.

Chemical Profile & Material Science

The distinction between the "8H" variant and standard perfluorooctyl bromide (PFOB) is critical for regulatory and functional purposes.[1]

| Property | 1-Bromo-8H-perfluorooctane | Perfluorooctyl Bromide (PFOB) |

| Structure | ||

| CAS Number | 89740-38-5 | 423-55-2 |

| Functionality | Precursor : The | Active Ingredient : Used directly as an oxygen carrier or contrast agent.[1] |

| Lipophilicity | Tunable via coupling to hydrocarbon chains.[1] | Extremely lipophobic and hydrophobic.[1] |

| Key Application | Synthesis of | Liquid ventilation, blood substitutes.[1][2] |

Why 1-Bromo-8H-perfluorooctane?

The terminal hydrogen atom (

Mechanism of Action: Atom Transfer Radical Addition (ATRA)[1][3][4]

The synthesis of SFAs from this precursor relies on the homolytic cleavage of the C-Br bond. We utilize a Copper(I) catalyzed ATRA mechanism to couple the perfluorinated unit to a hydrocarbon alkene.[1]

Mechanism Workflow:

-

Initiation: The Cu(I) catalyst abstracts the Bromine atom, creating a perfluoroalkyl radical (

).[1] -

Addition: The electrophilic fluorinated radical attacks the terminal double bond of the alkene.[1]

-

Termination/Transfer: The resulting carbon radical abstracts a Bromine atom from the Cu(II)-Br complex, regenerating the catalyst and forming the brominated adduct.[1]

Caption: Figure 1. Copper-Catalyzed Atom Transfer Radical Addition (ATRA) pathway for coupling 1-Bromo-8H-perfluorooctane to alkenes.

Experimental Protocol: Synthesis of SFA Intermediate ( )

Objective: Synthesize 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctadecane (an intermediate for

Reagents & Equipment

-

Precursor: 1-Bromo-8H-perfluorooctane (1.0 equiv, >98% purity).[1]

-

Substrate: 1-Decene (1.2 equiv).[1]

-

Catalyst: Copper(I) Bromide (CuBr, 5 mol%).[1]

-

Ligand: TPMA (Tris(2-pyridylmethyl)amine) or PMDETA (5 mol%).[1]

-

Solvent: Trifluorotoluene (TFT) or neat (if solubility permits).[1]

-

Inert Gas: Argon or Nitrogen (strictly deoxygenated).[1]

Step-by-Step Methodology

-

Catalyst Activation (Glovebox/Schlenk Line):

-

In a dry Schlenk flask, charge CuBr (14.3 mg, 0.1 mmol) and the Ligand (0.1 mmol).

-

Add degassed Trifluorotoluene (5 mL) and stir until the complex forms (usually a color change to green/brown).

-

-

Reaction Assembly:

-

Thermal Initiation:

-

Seal the vessel and heat to 85°C for 12–16 hours.

-

Monitoring: Monitor reaction progress via

NMR. The signal for

-

-

Work-up & Purification:

-

Cool to room temperature.[1]

-

Dilute with diethyl ether or MTBE to precipitate the copper catalyst.[1]

-

Filter through a short pad of silica gel or Celite to remove metal residues.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Distillation: Perform fractional vacuum distillation. The fluorinated product will have a distinct boiling point compared to unreacted alkene.[1]

-

-

Post-Processing (Optional Dehalogenation):

Quality Control & Validation

Pharmaceutical precursors require rigorous characterization.[1]

A. Nuclear Magnetic Resonance (NMR)

-

NMR: Essential for confirming the integrity of the perfluorinated chain.[1]

-

Target: Absence of

peak (~ -64 ppm).[1] -

Target: Appearance of

signal (~ -114 ppm).

-

-

NMR:

-

Confirm the terminal proton on the fluorinated chain (

) as a triplet of triplets around 6.0–6.5 ppm. -

Verify the alkyl chain integration.[1]

-

B. Gas Chromatography (GC-MS)

-

SFAs are volatile enough for GC analysis.[1]

-

Column: DB-5 or equivalent non-polar column.

-

Limit of Detection: Ensure unreacted 1-Bromo-8H-perfluorooctane is <0.1% (w/w).

Pharmaceutical Application: SFA Micelle Formation

The synthesized SFA acts as a stabilizer in eye drops.[1] The fluorinated segment repels water, while the hydrocarbon segment interacts with lipids in the tear film.[1]

Caption: Figure 2. Organization of Semifluorinated Alkanes (SFAs) at the tear film interface, solubilizing lipophilic drugs.[1]

References

-

PubChem. (2023).[1][3] 1-Bromo-8H-perfluorooctane Compound Summary. National Library of Medicine. [Link]

-

Broniatowski, M., & Dynarowicz-Łątka, P. (2008).[1] Semifluorinated alkanes – Primitive surfactants of fascinating properties. Advances in Colloid and Interface Science. [Link][1]

-

Messner, A., et al. (2020).[1] Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 12(7), 649.[1] [Link]

-

Tang, L., et al. (2018).[1][4] Visible-light Promoted Atom Transfer Radical Addition for the Synthesis of Fluoroalkylated Alkenes. Chemical Communications.[1] [Link]

Sources

- 1. 1H,8H-Perfluorooctane | C8H2F16 | CID 2776271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Bromo-8H-perfluorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of 1-Bromo-8H-perfluorooctane in Advanced Synthesis

1-Bromo-8H-perfluorooctane (C8HBrF16, CAS No. 89740-38-5) is a specialized synthetic building block of significant interest in medicinal chemistry, agrochemical development, and materials science.[1] Its structure is characterized by a C8 carbon chain where all but one terminal hydrogen have been replaced by fluorine atoms, and a bromine atom resides at the opposite terminus. This unique arrangement imparts distinct physicochemical properties, making it a valuable tool for introducing the 8H-perfluorooctyl moiety into a wide range of molecules.

The incorporation of highly fluorinated chains can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[2] The terminal difluoromethyl group (-CF2H) is of particular note, as it can act as a hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities.[2] Nucleophilic substitution at the C-Br bond is the primary pathway for leveraging this building block in synthetic applications. This guide provides a detailed exploration of the mechanistic considerations and practical protocols for performing nucleophilic substitution reactions with 1-Bromo-8H-perfluorooctane.

Mechanistic Insights: Navigating the Reactivity of a Perfluorinated Electrophile

The primary mechanism for nucleophilic substitution on 1-Bromo-8H-perfluorooctane is the bimolecular nucleophilic substitution (S_N2) reaction.[3][4] This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion is simultaneously displaced.[5]

Caption: Generalized S_N2 reaction pathway for 1-Bromo-8H-perfluorooctane.

Several key factors, largely dictated by the extensive fluorination, influence the kinetics and success of S_N2 reactions with this substrate:

-

Electronic Effects: The fluorine atoms exert a powerful electron-withdrawing inductive effect along the carbon chain. This effect, while diminishing with distance, significantly reduces the electron density at the α-carbon (the carbon bonded to bromine), making it more electrophilic and susceptible to nucleophilic attack. However, this strong inductive effect can also destabilize the transition state, potentially slowing the reaction compared to non-fluorinated analogues.

-

Steric Hindrance: As a primary alkyl halide, 1-Bromo-8H-perfluorooctane presents minimal steric hindrance at the reaction center, which is a favorable characteristic for the S_N2 mechanism.[3] The "backside attack" of the nucleophile is not significantly impeded by bulky substituents on the α-carbon.[6]

-

Leaving Group Ability: Bromide is an excellent leaving group due to its ability to stabilize the negative charge in its anionic form (Br⁻).

-

The Role of the ω-Hydrogen: The terminal hydrogen atom on the perfluorinated chain (the '8H' position) has a minimal direct electronic impact on the distant C-Br bond. However, its presence differentiates this molecule from fully perfluorinated alkanes, potentially influencing overall solubility and interaction with solvents.

Experimental Protocols: A Framework for Successful Substitution

The following protocols are designed as a robust starting point for researchers. Due to the unique nature of 1-Bromo-8H-perfluorooctane, optimization of reaction times, temperatures, and reagent stoichiometry is highly recommended for each specific nucleophile.

General Protocol for Nucleophilic Substitution with Thiolates

Thiolates are excellent "soft" nucleophiles that are particularly effective in displacing halides from perfluoroalkyl chains.[7][8]

Materials:

-

1-Bromo-8H-perfluorooctane

-

Thiol of choice (e.g., thiophenol, benzyl thiol)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the thiol (1.2 equivalents) in the chosen anhydrous polar aprotic solvent in a round-bottom flask.

-

Deprotonation: Add the base (1.3 equivalents) portion-wise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the thiolate.

-

Addition of Electrophile: Add 1-Bromo-8H-perfluorooctane (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Step-by-step workflow for nucleophilic substitution with thiolates.

General Protocol for Nucleophilic Substitution with Azide

The azide ion is a potent nucleophile for S_N2 reactions, leading to the formation of perfluoroalkyl azides, which are versatile intermediates for further transformations.

Materials:

-

1-Bromo-8H-perfluorooctane

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.

-

Addition of Electrophile: Add 1-Bromo-8H-perfluorooctane (1.0 equivalent) to the stirred suspension.

-

Reaction: Heat the mixture to 70-90°C. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. The product, an 8H-perfluorooctyl azide, may be volatile.

Data Presentation: Reaction Conditions and Expected Products

The following table summarizes suggested starting conditions for the nucleophilic substitution of 1-Bromo-8H-perfluorooctane with various nucleophiles.

| Nucleophile | Reagent | Base (if needed) | Solvent | Temperature (°C) | Product Class |

| Thiolate | R-SH | K₂CO₃ or NaH | DMF, MeCN | 60-80 | Thioether |

| Azide | NaN₃ | N/A | DMF | 70-90 | Azide |

| Cyanide | NaCN or KCN | N/A | DMSO, DMF | 80-100 | Nitrile |

| Alkoxide | R-OH | NaH | THF, DMF | 50-70 | Ether |

| Iodide | NaI | N/A | Acetone | Reflux | Iodide (Finkelstein) |

Trustworthiness and Self-Validation

For every reaction, it is crucial to validate the outcome. This involves:

-

Reaction Monitoring: Utilize techniques like TLC, GC-MS, or LC-MS to track the disappearance of the starting material and the appearance of the product. This helps in determining the optimal reaction time.

-

Product Characterization: The identity and purity of the final product should be unequivocally confirmed using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for structural elucidation. The disappearance of the signal corresponding to the -CH₂Br protons and the appearance of a new signal for -CH₂Nu will be indicative of a successful reaction. The complex splitting patterns in the ¹⁹F NMR spectrum will serve as a characteristic fingerprint of the 8H-perfluorooctyl chain.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the newly introduced functional group (e.g., the strong azide stretch around 2100 cm⁻¹).

-

References

-

PHARMD GURU. (n.d.). MECHANISM AND KINETICS OF SN2 REACTIONS. Retrieved from [Link]

-

Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. Retrieved from [Link]

-

The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]

-

Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(7), 692–700. [Link]

-

PubChem. (n.d.). 1-Bromo-8H-perfluorooctane. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of novel perfluoroalkyl ether derivatives. Retrieved from [Link]

-

ACS Publications. (2020). C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. Organometallics, 39(9), 1471–1475. [Link]

-

Fluorine Notes. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Retrieved from [Link]

-

YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]

-

PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

-

Li, X. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. [Link]

-

National Center for Biotechnology Information. (n.d.). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

-

Sci-Hub. (1992). Reactions of some perfluoroolefins with S-containing nucleophiles. Journal of Fluorine Chemistry, 58(2–3), 179. [Link]

-

National Center for Biotechnology Information. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

-

PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Retrieved from [Link]

-

ResearchGate. (n.d.). Azide– para -Fluoro Substitution on Polymers: Multipurpose Precursors for Efficient Sequential Postpolymerization Modification. Retrieved from [Link]

-

RSC Publishing. (2025). How external forces affect the degradation properties of perfluorooctanoic acid in mechanochemical degradation: a DFT study. Retrieved from [Link]

-